molecular formula C12H20O7 B053116 2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 114340-51-1

2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B053116
CAS No.: 114340-51-1
M. Wt: 276.28 g/mol
InChI Key: PWSGVJPWIKGYHZ-UHFFFAOYSA-N
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Description

2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate is an organic compound with the molecular formula C₁₂H₂₀O₇ It is a derivative of citric acid, where the hydrogen atoms of the hydroxyl groups are replaced by tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid derivatives. One common method is the reaction of citric acid with tert-butyl alcohol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of citric acid, tert-butyl alcohol, and methanol into the reactor, with sulfuric acid as the catalyst. The product is then purified through distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of 2-tert-butyl 1,3-dimethyl 2-oxopropane-1,2,3-tricarboxylate.

    Reduction: Formation of 2-tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-triol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.

    Industry: Used as an intermediate in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl 1,3-dimethyl citrate: Similar structure but lacks the hydroxyl group.

    2-Tert-butyl 1,3-dimethyl 2-oxopropane-1,2,3-tricarboxylate: Oxidized form of the compound.

    2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-triol: Reduced form of the compound.

Uniqueness

2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of tert-butyl, methyl, and hydroxyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-O-tert-butyl 1-O,3-O-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O7/c1-11(2,3)19-10(15)12(16,6-8(13)17-4)7-9(14)18-5/h16H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSGVJPWIKGYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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